molecular formula C15H15BrClNO3S B12199067 [(5-Bromo-2-ethoxyphenyl)sulfonyl](3-chloro-2-methylphenyl)amine

[(5-Bromo-2-ethoxyphenyl)sulfonyl](3-chloro-2-methylphenyl)amine

Cat. No.: B12199067
M. Wt: 404.7 g/mol
InChI Key: BLHIAGRUQOZOGJ-UHFFFAOYSA-N
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Description

(5-Bromo-2-ethoxyphenyl)sulfonylamine is an organic compound that features a sulfonamide linkage between two aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-ethoxyphenyl)sulfonylamine typically involves a multi-step process. One common method includes the following steps:

    Sulfonylation: The sulfonyl group is introduced to the brominated compound.

    Amination: The final step involves the coupling of the sulfonylated intermediate with 3-chloro-2-methylphenylamine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-ethoxyphenyl)sulfonylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the aromatic rings.

Scientific Research Applications

(5-Bromo-2-ethoxyphenyl)sulfonylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5-Bromo-2-ethoxyphenyl)sulfonylamine involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide linkage is known to form strong hydrogen bonds with biological molecules, which can inhibit enzyme activity or alter receptor function. The specific pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-2-ethoxyphenyl)sulfonylamine
  • (5-Bromo-2-ethoxyphenyl)sulfonylamine

Uniqueness

(5-Bromo-2-ethoxyphenyl)sulfonylamine is unique due to the specific combination of substituents on the aromatic rings. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H15BrClNO3S

Molecular Weight

404.7 g/mol

IUPAC Name

5-bromo-N-(3-chloro-2-methylphenyl)-2-ethoxybenzenesulfonamide

InChI

InChI=1S/C15H15BrClNO3S/c1-3-21-14-8-7-11(16)9-15(14)22(19,20)18-13-6-4-5-12(17)10(13)2/h4-9,18H,3H2,1-2H3

InChI Key

BLHIAGRUQOZOGJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=C(C(=CC=C2)Cl)C

Origin of Product

United States

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